molecular formula C19H40Cl3N3O4 B12671635 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride CAS No. 95945-98-5

2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride

Cat. No.: B12671635
CAS No.: 95945-98-5
M. Wt: 480.9 g/mol
InChI Key: BFBWFTHVZDWHCM-UHFFFAOYSA-N
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Description

2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes piperidine and diethylaminoethyl ester groups, making it a valuable subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride typically involves the esterification of 2,6-piperidinedicarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the trihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester groups facilitate binding to active sites, while the piperidine ring provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Pyridinedicarboxylic acid: Known for its role in coordination chemistry and as a biomarker for certain diseases.

    2,5-Pyridinedicarboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    2,4-Pyridinedicarboxylic acid: Employed in the production of dyes and pigments.

Uniqueness

2,6-Piperidinedicarboxylic acid, bis(2-(diethylamino)ethyl) ester, trihydrochloride stands out due to its dual ester groups, which enhance its reactivity and binding capabilities. This makes it particularly valuable in applications requiring strong and specific interactions with molecular targets .

Properties

CAS No.

95945-98-5

Molecular Formula

C19H40Cl3N3O4

Molecular Weight

480.9 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] piperidine-2,6-dicarboxylate;trihydrochloride

InChI

InChI=1S/C19H37N3O4.3ClH/c1-5-21(6-2)12-14-25-18(23)16-10-9-11-17(20-16)19(24)26-15-13-22(7-3)8-4;;;/h16-17,20H,5-15H2,1-4H3;3*1H

InChI Key

BFBWFTHVZDWHCM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1CCCC(N1)C(=O)OCCN(CC)CC.Cl.Cl.Cl

Origin of Product

United States

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